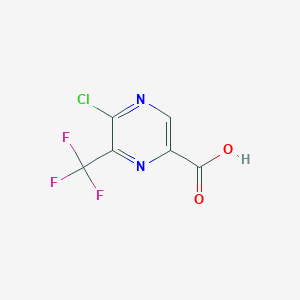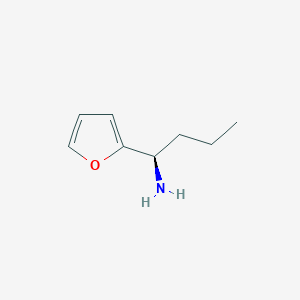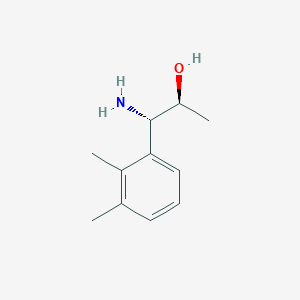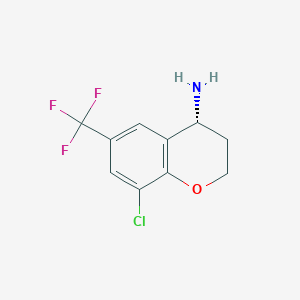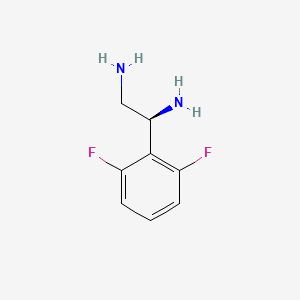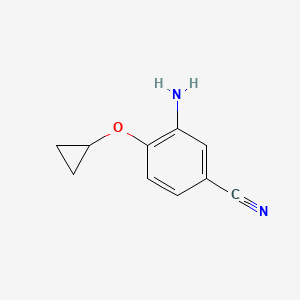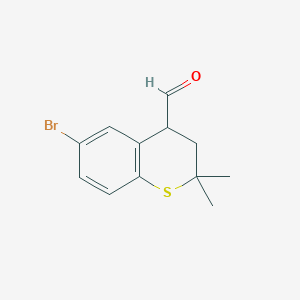
6-Bromo-2,2-dimethylthiochroman-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2,2-dimethylthiochroman-4-carbaldehyde is an organic compound with the molecular formula C12H13BrOS It is a derivative of thiochroman, a sulfur-containing heterocyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,2-dimethylthiochroman-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 2,2-dimethylthiochroman-4-carbaldehyde. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Another method involves a multi-step synthesis starting from bromobenzene. The process includes chlorosulfonation, reduction, etherization, and cyclization steps. This one-pot synthesis approach is advantageous due to its low consumption of reagents and reduced environmental impact .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2,2-dimethylthiochroman-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: 6-Bromo-2,2-dimethylthiochroman-4-carboxylic acid.
Reduction: 6-Bromo-2,2-dimethylthiochroman-4-methanol.
Substitution: Various substituted thiochroman derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Bromo-2,2-dimethylthiochroman-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drugs targeting specific receptors or enzymes.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving sulfur-containing heterocycles.
Chemical Synthesis: The compound is a valuable building block in organic synthesis, enabling the construction of more complex molecules.
Mécanisme D'action
The mechanism of action of 6-Bromo-2,2-dimethylthiochroman-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the aldehyde group allows for specific interactions with biological molecules, potentially leading to therapeutic effects. The sulfur atom in the thiochroman ring can also participate in various biochemical pathways, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
6-Bromo-2,2-dimethylthiochroman-4-carbaldehyde can be compared with other similar compounds, such as:
6-Bromo-4,4-dimethylthiochroman: Lacks the aldehyde group, which may result in different reactivity and applications.
2,2-Dimethylthiochroman-4-carbaldehyde:
6-Chloro-2,2-dimethylthiochroman-4-carbaldehyde: Substitution of bromine with chlorine can lead to differences in reactivity and biological activity.
The uniqueness of this compound lies in the combination of the bromine atom and the aldehyde group, which imparts specific chemical and biological properties that are not present in its analogs .
Propriétés
Numéro CAS |
2089649-58-9 |
|---|---|
Formule moléculaire |
C12H13BrOS |
Poids moléculaire |
285.20 g/mol |
Nom IUPAC |
6-bromo-2,2-dimethyl-3,4-dihydrothiochromene-4-carbaldehyde |
InChI |
InChI=1S/C12H13BrOS/c1-12(2)6-8(7-14)10-5-9(13)3-4-11(10)15-12/h3-5,7-8H,6H2,1-2H3 |
Clé InChI |
NHPGJTYGEFNJKH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C2=C(S1)C=CC(=C2)Br)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Cyclohexylbenzo[D]oxazol-5-YL)methanamine](/img/structure/B13053150.png)
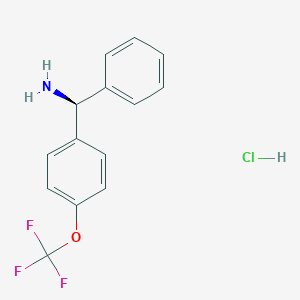
![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine](/img/structure/B13053160.png)
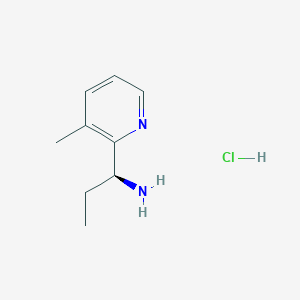
![6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13053165.png)
